molecular formula C8H16N2 B141208 5-Methyl-octahydro-pyrrolo[3,4-C]pyridine CAS No. 147459-55-0

5-Methyl-octahydro-pyrrolo[3,4-C]pyridine

Cat. No.: B141208
CAS No.: 147459-55-0
M. Wt: 140.23 g/mol
InChI Key: BNLKJYVQFIOOTE-UHFFFAOYSA-N
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Description

5-Methyl-octahydro-pyrrolo[3,4-C]pyridine is a nitrogen-containing heterocyclic compound It is a derivative of pyrrolidine and piperidine, featuring a fused bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-octahydro-pyrrolo[3,4-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrolidine derivative with a suitable alkylating agent, followed by cyclization to form the desired bicyclic structure. The reaction conditions often include the use of a base, such as sodium hydride, and an appropriate solvent, like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-octahydro-pyrrolo[3,4-C]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolo[3,4-C]pyridine scaffold.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

5-Methyl-octahydro-pyrrolo[3,4-C]pyridine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in receptor binding studies.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methyl-octahydro-pyrrolo[3,4-C]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler nitrogen-containing heterocycle.

    Piperidine: Another nitrogen-containing heterocycle with a different ring structure.

    Pyrrolo[2,3-b]pyridine: A related compound with a different fusion pattern.

Uniqueness

5-Methyl-octahydro-pyrrolo[3,4-C]pyridine is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold in drug discovery and other scientific research applications.

Properties

IUPAC Name

5-methyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-10-3-2-7-4-9-5-8(7)6-10/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLKJYVQFIOOTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2CNCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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